molecular formula C20H25BO4 B2639322 [2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol CAS No. 2377609-58-8

[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Cat. No.: B2639322
CAS No.: 2377609-58-8
M. Wt: 340.23
InChI Key: DIBBWNUHECMPOF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.

    Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are often used as solvents.

Major Products

    Biaryls: Formed through Suzuki–Miyaura coupling.

    Aldehydes and Carboxylic Acids: Formed through oxidation of the hydroxyl group.

Scientific Research Applications

Chemistry

Biology and Medicine

    Drug Development: The compound’s derivatives are explored for their potential biological activities, including anti-cancer and anti-inflammatory properties.

Industry

    Material Science: Utilized in the development of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The primary mechanism of action for [2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another commonly used boronic acid in Suzuki–Miyaura coupling.

    Pinacolborane: A borane derivative used in similar coupling reactions.

Uniqueness

[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is unique due to its specific functional groups, which provide distinct reactivity and stability. The presence of the benzyloxy group can influence the electronic properties of the molecule, potentially enhancing its reactivity in certain coupling reactions compared to simpler boronic acids .

Properties

IUPAC Name

[2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(13-22)18(12-17)23-14-15-8-6-5-7-9-15/h5-12,22H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBBWNUHECMPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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